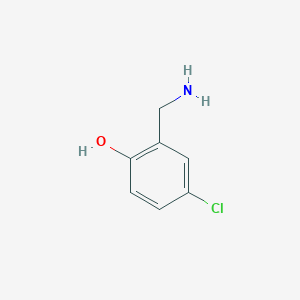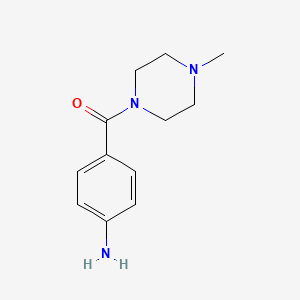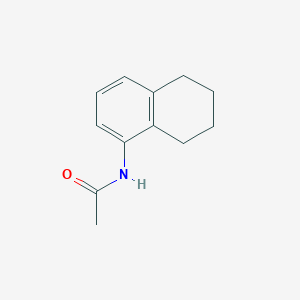
N-(2,2-Diethoxyethyl)aniline
Overview
Description
N-(2,2-Diethoxyethyl)aniline: is an organic compound with the molecular formula C12H19NO2 . It is also known by its IUPAC name, N-(2,2-diethoxyethyl)-N-phenylamine . This compound is characterized by the presence of an aniline group substituted with a 2,2-diethoxyethyl group. It is commonly used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2,2-Diethoxyethyl)aniline typically begins with aniline and 2,2-diethoxyethanol.
Reaction Conditions: The reaction is usually carried out under acidic or basic conditions to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Purification: The product is purified using standard techniques such as distillation or recrystallization to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield. The process includes continuous monitoring of temperature, pressure, and pH to ensure consistent product quality. The final product is subjected to rigorous quality control measures before being released for commercial use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2-Diethoxyethyl)aniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(2,2-Diethoxyethyl)aniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology: In biological research, this compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-Diethoxyethyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
- N-Phenyl-2-aminoacetaldehyde diethyl acetal
- N-Phenylaminoacetaldehyde diethyl acetal
- Anilinoacetaldehyde diethyl acetal
Comparison: N-(2,2-Diethoxyethyl)aniline is unique due to the presence of the 2,2-diethoxyethyl group, which imparts specific chemical properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. Its applications in various fields also highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)10-13-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGUGEBXVGPRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334213 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22758-34-5 | |
| Record name | N-(2,2-Diethoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20334213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the newly developed method for synthesizing N-(2,2-Diethoxyethyl)anilines described in the research?
A1: The research highlights a "facile and efficient" method for preparing various N-(2,2-diethoxyethyl)anilines. [] This method utilizes a modified Buchwald-Hartwig reaction, employing a Pd catalyst generated in situ from Pd2(dba)3/XantPhos. A key advantage is its effectiveness in coupling both electron-deficient and electron-rich aryl bromides with 2-amino acetaldehyde diethyl acetal to produce the desired N-(2,2-diethoxyethyl)anilines in high yields (73%~96%). [] This adaptability makes the method particularly valuable for synthesizing a diverse range of these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















